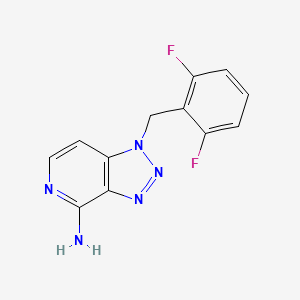
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether is an organic compound characterized by the presence of bromine, chlorine, and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether typically involves the reaction of 4-bromophenol with benzyl chloride in the presence of a base to form 4-bromophenoxybenzyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)-2-methylpropyl alcohol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic rings can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The ether linkage may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether
- 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-propyl ether
Uniqueness
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether is unique due to its specific combination of bromine, chlorine, and ether functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
| 80843-58-9 | |
Molekularformel |
C23H22BrClO2 |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
1-bromo-4-[3-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C23H22BrClO2/c1-23(2,18-6-10-20(25)11-7-18)16-26-15-17-4-3-5-22(14-17)27-21-12-8-19(24)9-13-21/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
NVLYTIZCYSRSIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





